Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2101206-39-5
VCID: VC13665885
InChI: InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H20F2N2O5
Molecular Weight: 358.34 g/mol

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate

CAS No.: 2101206-39-5

Cat. No.: VC13665885

Molecular Formula: C16H20F2N2O5

Molecular Weight: 358.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate - 2101206-39-5

Specification

CAS No. 2101206-39-5
Molecular Formula C16H20F2N2O5
Molecular Weight 358.34 g/mol
IUPAC Name tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3
Standard InChI Key MTMVXQYPKBHJBW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

The molecular formula of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate is C₁₆H₂₀F₂N₂O₅, with a molecular weight of 382.34 g/mol . Key structural features include:

  • A piperidine ring substituted at the 3,3-positions with fluorine atoms.

  • A 4-nitrophenoxy group at the 4-position.

  • A Boc group (tert-butyloxycarbonyl) at the nitrogen atom.

The compound’s IUPAC name is tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate, and its SMILES notation is CC(C)(C)OC(=O)N1C(C(F)F)(OC2=CC=C(C=C2)N+[O-])CC1 .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2101206-39-5
Molecular FormulaC₁₆H₂₀F₂N₂O₅
Molecular Weight382.34 g/mol
SynonymsSCHEMBL19023167; 1-Boc-3,3-difluoro-4-(4-nitrophenoxy)piperidine

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. A common approach involves reacting tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with 4-nitrophenyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) .

Example Protocol :

  • Substrate Preparation: Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in DMF.

  • Base Activation: Potassium carbonate (2.5 eq) is added to generate the alkoxide intermediate.

  • Nucleophilic Substitution: 4-Nitrochlorobenzene (1.2 eq) is introduced, and the mixture is heated to 80°C for 12–24 hours.

  • Workup: The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Reactivity

The nitro group (-NO₂) on the phenoxy moiety is a key reactive site, enabling further transformations:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), a common step in drug intermediate synthesis .

  • Electrophilic Substitution: The electron-deficient aromatic ring participates in reactions such as nitration or sulfonation .

Physicochemical Properties

Stability and Solubility

  • Stability: The nitro group confers sensitivity to strong reducing agents and high temperatures. Storage recommendations include refrigeration (2–8°C) under inert gas .

  • Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and DMF; poorly soluble in water .

ParameterValue
GHS ClassificationSkin Irritation (Cat. 2); Eye Irritation (Cat. 2A)
Hazard StatementsH315 (Causes skin irritation); H319 (Causes serious eye irritation)
Precautionary MeasuresUse PPE (gloves, goggles); avoid inhalation

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound is a versatile building block in drug discovery:

  • Enzyme Inhibitors: Used to synthesize inhibitors targeting DNA repair enzymes (e.g., OGG1) and kinases .

  • Prodrug Development: The Boc group facilitates controlled release of active metabolites in vivo .

Case Study: OGG1 Inhibitors

In a study by ChemRxiv , analogs of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate were optimized to inhibit 8-oxoguanine DNA glycosylase (OGG1), a target in cancer therapy. Key modifications included replacing the nitro group with amines to enhance binding affinity.

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